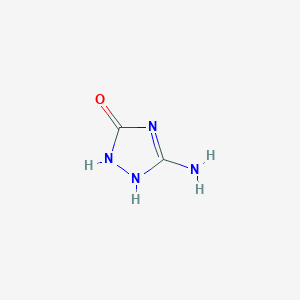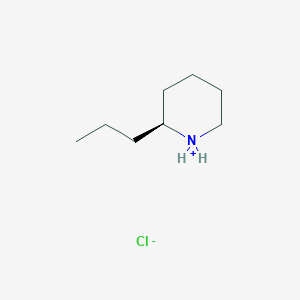
1-(2-Chloroprop-2-en-1-yl)-1H-1,2,3-benzotriazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-Chloroprop-2-en-1-yl)-1H-1,2,3-benzotriazole is an organic compound that belongs to the class of benzotriazoles. Benzotriazoles are known for their diverse applications in various fields, including corrosion inhibition, UV stabilization, and as intermediates in organic synthesis. The unique structure of this compound, which includes a chloropropenyl group attached to a benzotriazole ring, imparts specific chemical properties that make it valuable in scientific research and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Chloroprop-2-en-1-yl)-1H-1,2,3-benzotriazole typically involves the reaction of 2-chloroprop-2-en-1-yl derivatives with benzotriazole under specific conditions. One common method includes the use of hydrazine hydrate and alkali medium, which facilitates the formation of the desired product . The reaction conditions often require controlled temperatures and the presence of catalysts to ensure high yields and purity of the compound.
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control over reaction parameters, leading to consistent product quality. The use of phase-transfer catalysts and optimized reagent addition sequences can further enhance the efficiency of the synthesis process .
化学反应分析
Types of Reactions: 1-(2-Chloroprop-2-en-1-yl)-1H-1,2,3-benzotriazole undergoes various chemical reactions, including:
Reduction: Reduction reactions can convert the chloropropenyl group to other functional groups, such as alkenes or alkanes.
Substitution: The chloropropenyl group can undergo nucleophilic substitution reactions, leading to the formation of new derivatives with different functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include selenium dioxide (SeO2) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like amines, thiols, and alcohols can react with the chloropropenyl group under basic or acidic conditions.
Major Products Formed: The major products formed from these reactions include sulfone derivatives, reduced alkenes or alkanes, and various substituted benzotriazole derivatives .
科学研究应用
1-(2-Chloroprop-2-en-1-yl)-1H-1,2,3-benzotriazole has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and polymers.
Medicine: Research is ongoing to explore its use in drug development, particularly in designing molecules with specific therapeutic targets.
Industry: It is used in the production of corrosion inhibitors, UV stabilizers, and other specialty chemicals.
作用机制
The mechanism by which 1-(2-Chloroprop-2-en-1-yl)-1H-1,2,3-benzotriazole exerts its effects involves its interaction with molecular targets and pathways. The chloropropenyl group can participate in electrophilic and nucleophilic reactions, leading to the formation of reactive intermediates. These intermediates can interact with biological macromolecules, such as proteins and nucleic acids, potentially altering their function and activity .
相似化合物的比较
2-Chloroprop-2-en-1-yl sulfides: These compounds share the chloropropenyl group but differ in their core structure, leading to different chemical properties and applications.
N-(2-Chloroprop-2-en-1-yl)aniline derivatives: These compounds have similar substitution patterns but are based on aniline instead of benzotriazole.
Uniqueness: 1-(2-Chloroprop-2-en-1-yl)-1H-1,2,3-benzotriazole is unique due to its benzotriazole core, which imparts specific chemical stability and reactivity. This makes it particularly valuable in applications requiring robust and versatile intermediates .
属性
IUPAC Name |
1-(2-chloroprop-2-enyl)benzotriazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClN3/c1-7(10)6-13-9-5-3-2-4-8(9)11-12-13/h2-5H,1,6H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHTAQIBUXBVQKJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C(CN1C2=CC=CC=C2N=N1)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.63 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3-[Benzyl(methyl)carbamoyl]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B7778767.png)



![Benzenamine, N-methyl-N-[[(4-methylphenyl)sulfonyl]methyl]-](/img/structure/B7778796.png)





![5-(Benzyloxy)-3-[(benzyloxy)carbonyl]-3-hydroxy-5-oxopentanoic acid](/img/structure/B7778861.png)
